Cas no 7239-28-3 (4-(2-((3-hydroxy-4-methoxybenzyl)amino)ethyl)-2-methoxyphenol)

4-(2-((3-hydroxy-4-methoxybenzyl)amino)ethyl)-2-methoxyphenol structure
7239-28-3 structure
Product Name:4-(2-((3-hydroxy-4-methoxybenzyl)amino)ethyl)-2-methoxyphenol
CAS No:7239-28-3
MF:C17H22ClNO4
MW:339.81388425827
CID:977112
PubChem ID:2752154
Update Time:2025-04-19

4-(2-((3-hydroxy-4-methoxybenzyl)amino)ethyl)-2-methoxyphenol Chemical and Physical Properties

Names and Identifiers

    • 4-(2-((3-hydroxy-4-methoxybenzyl)amino)ethyl)-2-methoxyphenol
    • 4-{2-[(3-hydroxy-4-methoxybenzyl)amino]ethyl}-2-methoxyphenol
    • 4-bromobenzyl 5-benzyl-10b-hydroxy-2-methyl-3,6-dioxooctahydroimidazo[1,2-a]pyrrolo[2,1-c]pyrazine-1(8H)-carboxylate
    • NSC249192
    • AKOS004907291
    • 4-(2-{[(3-Hydroxy-4-methoxyphenyl)methyl]amino}ethyl)-2-methoxyphenol--hydrogen chloride (1/1)
    • 7239-28-3
    • DTXSID70993177
    • NSC-249192
    • DS-014754
    • 4-[2-[(3-hydroxy-4-methoxy-phenyl)methylamino]ethyl]-2-methoxy-phenol
    • Inchi: 1S/C17H21NO4.ClH/c1-21-16-6-4-13(9-15(16)20)11-18-8-7-12-3-5-14(19)17(10-12)22-2;/h3-6,9-10,18-20H,7-8,11H2,1-2H3;1H
    • InChI Key: HIUMRVASBOGFRG-UHFFFAOYSA-N
    • SMILES: Cl.O(C)C1=C(C=CC(=C1)CCNCC1C=CC(=C(C=1)O)OC)O

Computed Properties

  • Exact Mass: 303.14713
  • Monoisotopic Mass: 339.1237359g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 315
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 71Ų

Experimental Properties

  • Density: 1.58
  • Boiling Point: 720.7°C at 760 mmHg
  • Flash Point: 389.7°C
  • Refractive Index: 1.696
  • PSA: 70.95
  • LogP: 3.64020

4-(2-((3-hydroxy-4-methoxybenzyl)amino)ethyl)-2-methoxyphenol Related Literature

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